molecular formula C23H19N3O4S B15282863 N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide

N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide

Cat. No.: B15282863
M. Wt: 433.5 g/mol
InChI Key: GQPXLOGOBUZUAW-UHFFFAOYSA-N
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Description

N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea is a complex organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea typically involves the reaction of benzoyl chloride with 2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The benzoxazole ring and the thiourea group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea
  • N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzothiazol-6-yl]thiourea
  • N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzimidazol-6-yl]thiourea

Uniqueness

N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Biological Activity

N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C23H19N3O4S
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : N-[[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl]benzamide

This compound features a benzoxazole ring, which is known for various biological activities, particularly in the context of drug development.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, a study on benzoxazole derivatives revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity (MIC)
Compound ABacillus subtilis12 µg/mL
Compound BEscherichia coli50 µg/mL
Compound CCandida albicans25 µg/mL

The minimal inhibitory concentrations (MIC) suggest that while some derivatives show promise, the overall antibacterial potential may be limited.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Many compounds in this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) . The structure–activity relationship indicates that modifications to the benzoxazole ring can significantly influence cytotoxicity.

Case Study: Cytotoxicity Evaluation

In a recent evaluation of several benzoxazole derivatives:

  • Compound D exhibited a high selectivity index against MCF-7 cells with an IC50 value of 15 µM.
  • Compound E showed lower toxicity to normal cells compared to cancer cells, indicating its potential as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
  • Signal Transduction Pathways : The compound could modulate pathways critical for tumor growth and metastasis.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl]benzamide

InChI

InChI=1S/C23H19N3O4S/c1-28-18-11-8-15(12-20(18)29-2)22-25-17-10-9-16(13-19(17)30-22)24-23(31)26-21(27)14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,24,26,27,31)

InChI Key

GQPXLOGOBUZUAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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